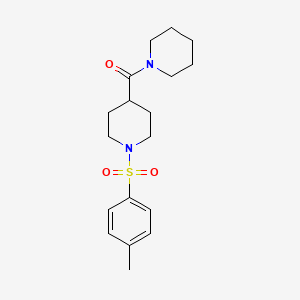

1-(4-Methylbenzenesulfonyl)-4-(piperidine-1-carbonyl)piperidine

Description

Properties

IUPAC Name |

[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S/c1-15-5-7-17(8-6-15)24(22,23)20-13-9-16(10-14-20)18(21)19-11-3-2-4-12-19/h5-8,16H,2-4,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOQSBSJKXMEOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methylbenzenesulfonyl)-4-(piperidine-1-carbonyl)piperidine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the 4-methylbenzenesulfonyl group: This step often involves sulfonylation reactions using reagents such as 4-methylbenzenesulfonyl chloride.

Attachment of the piperidine-1-carbonyl group: This can be done through acylation reactions using reagents like piperidine-1-carbonyl chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-Methylbenzenesulfonyl)-4-(piperidine-1-carbonyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and product formation.

Scientific Research Applications

Chemistry

In organic synthesis, 1-(4-Methylbenzenesulfonyl)-4-(piperidine-1-carbonyl)piperidine serves as a valuable building block for creating more complex molecules. Its unique functional groups allow for various chemical transformations, including:

- Oxidation : Using agents like potassium permanganate to form sulfoxides or sulfones.

- Reduction : Employing reducing agents such as lithium aluminum hydride to yield amines or alcohols.

- Substitution Reactions : Nucleophilic substitutions can occur where nucleophiles replace specific functional groups.

Biology

The compound is under investigation for its potential biological activities, particularly in enzyme and receptor interactions. Key areas of focus include:

- Enzyme Inhibition : Studies are exploring how the compound may inhibit specific enzymes, which could lead to therapeutic applications in treating diseases.

- Receptor Modulation : Research is ongoing into how the compound interacts with various receptors, potentially influencing signaling pathways critical for cellular function.

Medicine

In medicinal chemistry, this compound is being evaluated as a pharmaceutical intermediate. Its unique structure may contribute to the development of novel therapeutic agents targeting various diseases, including cancer and metabolic disorders.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzenesulfonyl)-4-(piperidine-1-carbonyl)piperidine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Physicochemical Properties

- Hydrophilicity: The sulfonyl group in the target compound increases polarity compared to non-sulfonylated analogs (e.g., ’s compound). Nitro groups (e.g., ’s Compound 10) further reduce solubility due to electron-withdrawing effects.

- Molecular Weight : The target compound (~364 g/mol) is heavier than simpler analogs (e.g., ’s compound: 233 g/mol) but lighter than carboxamide derivatives (e.g., ’s Compound 5: 486 g/mol).

Biological Activity

1-(4-Methylbenzenesulfonyl)-4-(piperidine-1-carbonyl)piperidine, also known as ChemDiv Compound 5641-1598, is a compound with significant potential in medicinal chemistry. Its structure features a piperidine core, which is often associated with various biological activities, including anticancer and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C18H26N2O3S

- Molecular Weight : 350.48 g/mol

- LogP : 2.772 (indicates moderate lipophilicity)

- Water Solubility : LogSw -3.09 (low solubility)

The biological activity of this compound can be attributed to several mechanisms:

- Serine Protease Inhibition : The compound is included in libraries targeting serine proteases, which play crucial roles in various physiological processes including inflammation and cancer progression .

- Anticancer Activity : Similar piperidine derivatives have shown potential in cancer therapy by inducing apoptosis in tumor cells and inhibiting critical pathways involved in tumor growth. For instance, related compounds have demonstrated better cytotoxicity compared to standard chemotherapy agents like bleomycin .

- Neuroprotective Effects : Piperidine derivatives are known to interact with cholinergic systems, potentially offering benefits in neurodegenerative diseases like Alzheimer’s by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with piperidine derivatives, which can provide insights into the potential effects of this compound:

- Anticancer Studies : Research indicates that piperidine derivatives can enhance apoptosis in various cancer cell lines. For example, compounds similar to 5641-1598 were shown to inhibit IKKb, a key regulator in NF-κB signaling implicated in cancer progression .

- Neuroprotective Activity : A study demonstrated that certain piperidine analogs improved cognitive function in animal models by modulating cholinergic activity and demonstrating antioxidant properties .

Biological Activity Summary Table

Q & A

Q. What are the key synthetic methodologies for preparing 1-(4-Methylbenzenesulfonyl)-4-(piperidine-1-carbonyl)piperidine?

The compound is synthesized via a two-step procedure:

- Step 1 : Intermediate preparation (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid) by hydrolyzing an ethyl ester precursor with NaOH, followed by acidification to precipitate the product .

- Step 2 : Amide coupling using EDCI/HOBt in anhydrous acetonitrile, followed by purification via sequential washes (water, NaHCO₃, citric acid) and recrystallization from ethanol .

Optimization Tip : Substituted amines influence yield; electron-donating groups (e.g., 4-methoxyphenylpiperazine) may improve yields (64%) compared to bulkier substituents (39%) .

Q. How is structural characterization performed for this compound?

A multi-technique approach ensures accuracy:

- Melting Point : Validates purity (e.g., 134–140°C ranges for analogs) .

- NMR Spectroscopy :

- ¹H NMR : Identifies alkyl/aryl protons (e.g., δ 1.55–3.78 ppm for piperidine/piperazine protons; δ 6.47–7.89 ppm for aromatic signals) .

- ¹³C NMR : Confirms carbonyl (δ 168–173 ppm) and sulfonamide carbons .

- IR Spectroscopy : Detects sulfonamide (∼1612 cm⁻¹) and carbonyl (∼1730 cm⁻¹) stretches .

- Elemental Analysis : Validates %C, %H, %N within 0.1% of theoretical values .

Q. What strategies ensure purity and yield optimization during synthesis?

- Purification : Use diisopropyl ether to precipitate solids and ethanol recrystallization to remove impurities .

- Yield Improvement : Optimize amine nucleophilicity (e.g., 4-methoxyphenylpiperazine yields 64% vs. 39% for 3-methoxyphenylpiperazine) .

- Cross-Validation : Compare elemental analysis with NMR/IR to resolve discrepancies (e.g., unaccounted solvent traces) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Functional Group Variation : Replace substituents (e.g., aryl amines, piperazine rings) and test inhibitory potency. For example, 4-methylbenzyl analogs show enhanced receptor selectivity .

- In Vitro Assays : Use enzyme inhibition (e.g., carbonic anhydrase IC₅₀) or receptor binding (e.g., NMDA receptor antagonism in Xenopus oocytes) to quantify activity .

- Computational Modeling : Dock modified structures into target active sites (e.g., acetylcholinesterase) to predict binding affinity .

Q. What methods assess stability in biological matrices?

- Plasma Stability Studies : Incubate with rat plasma (37°C, 24h) and analyze via LC-MS for degradation products (e.g., N-oxide or demethylated derivatives) .

- pH-Dependent Stability : Test in simulated gastric/intestinal fluids (pH 1.2–6.8) to identify hydrolytic cleavage points .

- Metabolite Identification : Use high-resolution MS/MS to characterize oxidation or conjugation products .

Q. How is receptor selectivity evaluated for target engagement?

- Heterologous Expression : Express cloned receptors (e.g., NR1/2B NMDA subunits) in Xenopus oocytes and measure inhibition via electrophysiology (IC₅₀ = 0.025 µM for optimized analogs) .

- Selectivity Screening : Compare affinity across receptor subtypes (e.g., σ-1 vs. σ-2 receptors) using radioligand displacement assays .

Q. How can contradictory spectral or analytical data be resolved?

- Cross-Validation : Pair ¹H NMR integration with elemental analysis to confirm stoichiometry .

- Advanced Techniques : Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals in complex analogs .

- Thermogravimetric Analysis (TGA) : Rule out hydrate/solvate formation if melting points deviate .

Q. What computational approaches predict binding mechanisms?

- Molecular Docking : Use software (e.g., AutoDock) to dock the compound into crystal structures (e.g., carbonic anhydrase IX) and identify key interactions (e.g., sulfonamide-Zn²+ coordination) .

- MD Simulations : Simulate binding dynamics (100 ns) to assess stability of predicted poses .

- Free Energy Calculations : Calculate binding energy (ΔG) via MM-PBSA to rank analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.